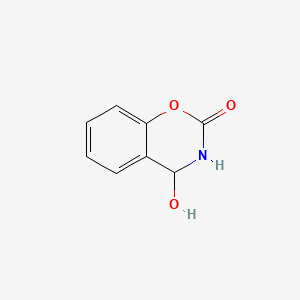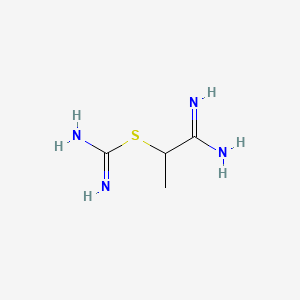
2-Amino-2-imino-1-methylethyl imidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-imino-1-methylethyl imidothiocarbamate is a chemical compound with a unique structure that includes both amino and imino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-imino-1-methylethyl imidothiocarbamate typically involves the reaction of creatinine with thiosemicarbazide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include the use of solvents such as methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-imino-1-methylethyl imidothiocarbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-imino-1-methylethyl imidothiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and oxidative stress-related conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-imino-1-methylethyl imidothiocarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Amino-2-imino-1-methylethyl imidothiocarbamate is unique due to its dual amino and imino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its similar counterparts.
Propiedades
Número CAS |
88526-36-7 |
|---|---|
Fórmula molecular |
C4H10N4S |
Peso molecular |
146.22 g/mol |
Nombre IUPAC |
(1-amino-1-iminopropan-2-yl) carbamimidothioate |
InChI |
InChI=1S/C4H10N4S/c1-2(3(5)6)9-4(7)8/h2H,1H3,(H3,5,6)(H3,7,8) |
Clave InChI |
MZJFQRJOYYODOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=N)N)SC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


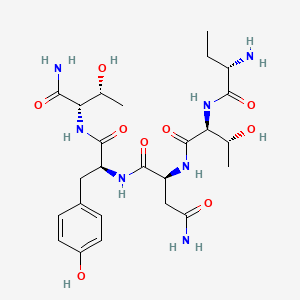

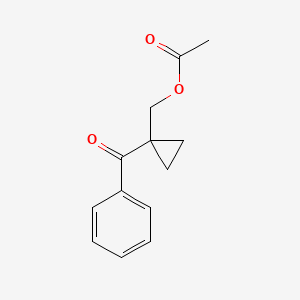
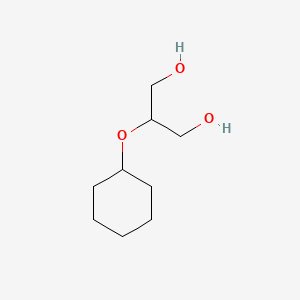

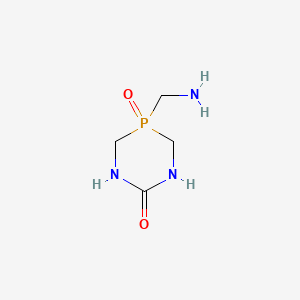
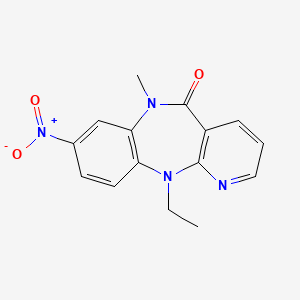

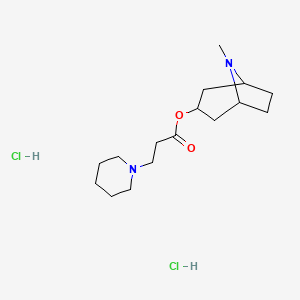

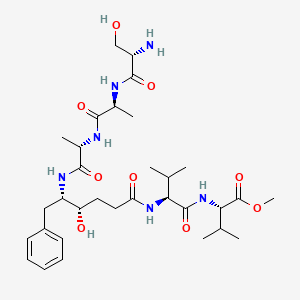
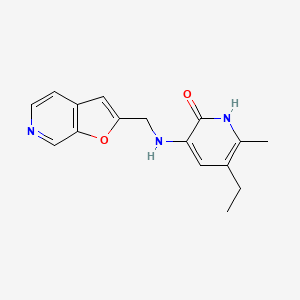
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
